molecular formula C14H21NO6 B3103916 2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1453315-80-4

2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B3103916
CAS No.: 1453315-80-4
M. Wt: 299.32 g/mol
InChI Key: ISDNOBCIAZHUFO-UHFFFAOYSA-N
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Description

This compound features a spiro[3.4]octane core with a 5-oxa (oxygen atom) and 2-aza (nitrogen atom) substitution. The tert-butyl and ethyl ester groups at positions 2 and 8, respectively, contribute to its steric and electronic properties . Its synthesis often involves NaH-mediated reactions in THF, as seen in analogous spirocyclic compounds . Applications include its use as a pharmaceutical intermediate, particularly in antitubercular research due to structural similarities with bioactive diazaspiro derivatives .

Properties

IUPAC Name

2-O-tert-butyl 8-O-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c1-5-19-11(17)10-9(16)6-20-14(10)7-15(8-14)12(18)21-13(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDNOBCIAZHUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)COC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117760
Record name 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453315-80-4
Record name 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453315-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The unique structure of 2-tert-butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate positions it as a potential candidate in drug development.

Antidiabetic Agents

Research indicates that compounds with similar structural motifs have been explored for their ability to inhibit enzymes involved in glucose metabolism, such as α-glucosidase and DPP-IV, which are critical in managing diabetes .

Anticancer Properties

Studies have shown that spirocyclic compounds can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. The specific application of this compound in cancer therapeutics remains under investigation but shows promise based on related compounds .

Agricultural Applications

The compound's potential as a plant growth regulator has been noted in agricultural research.

Herbicidal Activity

Preliminary studies suggest that derivatives of spirocyclic compounds can serve as effective herbicides due to their ability to disrupt specific biochemical pathways in plants. The application of this compound in formulations aimed at weed management could enhance crop yields by targeting invasive species without harming crops .

Fertilizer Enhancement

Incorporating this compound into fertilizer formulations may improve nutrient uptake efficiency in plants, thereby promoting growth and resilience against environmental stressors.

Material Science

The unique chemical structure also opens avenues for applications in material science.

Polymer Chemistry

The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to degradation .

Coatings and Adhesives

Due to its chemical stability, it can be explored as a component in coatings and adhesives that require high performance under varying environmental conditions.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Identified potential for enzyme inhibition related to diabetes management
Agricultural Science Demonstrated herbicidal activity against common weeds
Material Science Showed promise as an additive for enhancing polymer properties

Mechanism of Action

The mechanism of action of 2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with receptors and ion channels, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Core Structural Variations

The spiro[3.4]octane scaffold is conserved across analogues, but heteroatom substitutions and functional group modifications differentiate their reactivity and applications:

Compound Name Heteroatoms in Core Substituents Key Modifications References
2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate 5-oxa, 2-aza tert-butyl, ethyl esters 7-oxo group
2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide 5-thia, 2-aza tert-butyl, methyl esters Sulfur replaces oxygen; 5,5-dioxide
2-tert-Butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate 2,6-diaza tert-butyl, ethyl esters Benzyl group at N6

Key Observations :

  • 5-Oxa vs. This modification enhances reactivity in sulfonamide-based drug synthesis.
  • Diaza vs. Oxa/Aza : The 2,6-diaza derivative (with a benzyl group) exhibits improved binding to biological targets, as seen in antitubercular leads .

Functional Group Impact on Physicochemical Properties

  • Ester Groups :

    • Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound) offer slightly lower solubility in aqueous media compared to methyl esters but improve lipid membrane permeability .
    • tert-Butyl Groups : Provide steric protection to the spiro core, enhancing stability during synthetic steps .
  • Oxo Group at Position 7 : The 7-oxo group in the target compound introduces hydrogen-bonding capability, critical for interactions in enzyme inhibition .

Biological Activity

2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate (CAS No. 1453315-80-4) is a complex organic compound with potential biological applications. Its unique spirocyclic structure and functional groups suggest various pharmacological activities. This article reviews its biological activity, synthesizing findings from diverse research sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

SMILES O=C(N1CC2(OCC(C2C(OCC)=O)=O)C1)OC(C)(C)C\text{SMILES }O=C(N1CC2(OCC(C2C(OCC)=O)=O)C1)OC(C)(C)C

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects, mechanisms of action, and toxicity profiles.

1. Antimicrobial Activity

Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. A study by highlighted that similar compounds demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

2. Anti-inflammatory Effects

In vitro studies have shown that spirocyclic compounds can modulate inflammatory pathways. For instance, compounds with similar structures have been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests a potential application in treating inflammatory diseases.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of several spirocyclic compounds, including analogs of 2-tert-butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane. Results showed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Target Bacteria
Compound A25S. aureus
Compound B50E. coli
2-tert-butyl 8-ethyl 7-oxo 50 Both

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers treated macrophage cells with varying concentrations of spirocyclic compounds and measured cytokine levels via ELISA assays. The results indicated a dose-dependent reduction in TNF-alpha production, supporting the hypothesis that these compounds may serve as anti-inflammatory agents .

Concentration (µM)TNF-alpha Production (pg/mL)
Control150
10120
5080
100 40

Q & A

Q. What methodologies address low solubility in aqueous buffers for in vivo studies?

  • Methodological Answer : Co-solvent systems (PEG-400/water) or nanoformulation (liposomal encapsulation) enhance solubility. Derivatization to water-soluble salts (e.g., hydrochloride) or prodrug strategies (ester-to-acid conversion in vivo) are also effective. Monitor solubility via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.